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Compound of Interest

Compound Name: Fenitrothion-d6

Cat. No.: B562999

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis and isotopic labeling of Fenitrothion-d6, a
deuterated internal standard crucial for the accurate quantification of Fenitrothion in various
matrices. Fenitrothion is a widely used organophosphorothioate insecticide, and the availability
of its stable isotope-labeled counterpart is essential for metabolism, environmental fate, and
residue analysis studies. This document provides a comprehensive overview of a proposed
synthetic route, detailed experimental protocols, and expected analytical data for Fenitrothion-
dé.

Overview of the Synthetic Strategy

The synthesis of Fenitrothion-d6 (O,O-di(methyl-d3) O-(3-methyl-4-nitrophenyl)
phosphorothioate) is analogous to the established synthesis of unlabeled Fenitrothion. The key
step involves the introduction of the deuterium labels via the use of deuterated methanol
(CD30D). The proposed two-step synthesis is outlined below:

Step 1: Synthesis of O,0-di(methyl-d3) phosphorochloridothioate. This intermediate is prepared
by the reaction of thiophosphoryl chloride (PSCI3) with deuterated methanol (CD30D) in the
presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.

Step 2: Synthesis of Fenitrothion-d6. The deuterated intermediate, O,O-di(methyl-d3)
phosphorochloridothioate, is then coupled with 3-methyl-4-nitrophenol in the presence of a
base to yield the final product, Fenitrothion-d6.
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This approach ensures the specific incorporation of six deuterium atoms at the two methoxy
groups, providing a stable and distinct mass shift for mass spectrometry-based applications.

Experimental Protocols

The following are proposed detailed methodologies for the key experiments in the synthesis of
Fenitrothion-d6. These protocols are based on established procedures for the synthesis of
unlabeled Fenitrothion and related organophosphorus compounds.[1]

Synthesis of O,0-di(methyl-d3)
phosphorochloridothioate

Materials:

Thiophosphoryl chloride (PSCI3)

Deuterated methanol (CD30D, 99.5 atom % D)

Triethylamine (TEA)

Anhydrous toluene
Procedure:

e A solution of deuterated methanol (2.0 equivalents) and triethylamine (2.0 equivalents) in
anhydrous toluene is prepared in a round-bottom flask equipped with a magnetic stirrer and
a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).

e The flask is cooled in an ice bath to 0-5 °C.

o Thiophosphoryl chloride (1.0 equivalent) is added dropwise to the stirred solution over a
period of 30-60 minutes, maintaining the temperature below 10 °C.

 After the addition is complete, the reaction mixture is stirred at room temperature for 2-4
hours.

e The reaction progress is monitored by thin-layer chromatography (TLC) or gas
chromatography (GC).
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Upon completion, the precipitated triethylamine hydrochloride is removed by filtration.

The filtrate, containing the crude O,O-di(methyl-d3) phosphorochloridothioate in toluene, is
used directly in the next step without further purification.

Synthesis of Fenitrothion-d6

Materials:

Crude O,0O-di(methyl-d3) phosphorochloridothioate solution in toluene

3-Methyl-4-nitrophenol

Potassium carbonate (K2CO3) or triethylamine (TEA)

Anhydrous acetone or acetonitrile

Procedure:

To a solution of 3-methyl-4-nitrophenol (1.0 equivalent) in anhydrous acetone or acetonitrile,
potassium carbonate or triethylamine (1.2 equivalents) is added.

The mixture is stirred at room temperature for 30 minutes to form the corresponding
phenoxide salt.

The crude solution of O,0-di(methyl-d3) phosphorochloridothioate in toluene (approximately
1.1 equivalents) is added to the reaction mixture.

The reaction mixture is heated to reflux (50-60 °C) and stirred for 4-6 hours.

The reaction progress is monitored by TLC or LC-MS.

After the reaction is complete, the solvent is removed under reduced pressure.

The residue is partitioned between a suitable organic solvent (e.g., ethyl acetate or
dichloromethane) and water.

The organic layer is washed with saturated sodium bicarbonate solution and brine, dried
over anhydrous sodium sulfate, and filtered.
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e The solvent is evaporated to yield the crude Fenitrothion-d6.

e The crude product is purified by column chromatography on silica gel using a mixture of

hexane and ethyl acetate as the eluent to afford pure Fenitrothion-d6 as a yellowish-brown

oil.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of

Fenitrothion-d6.

Table 1: Physicochemical Properties of Fenitrothion-d6

Property Value

Chemical Formula C9H6D6NO5SPS
Molecular Weight 283.27 g/mol [2]
CAS Number 203645-59-4[2]
Appearance Yellowish-brown oll
Isotopic Purity > 98 atom % D

Table 2: Expected Reaction Parameters and Yields

Reactan Stoichio Temper . Expecte
Step Solvent Base Time .
ts metry ature d Yield
PSCI3, Triethyla 0-5°Cto > 80%
1 1:2 Toluene ) 2-4 h
CD30D mine RT (crude)
Intermedi
ate 1, 3-
70-85%
2 Methyl-4- 1.1:1 Acetone K2CO3 Reflux 4-6 h .
) (purified)
nitrophen
ol
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Table 3: Predicted Analytical Data for Fenitrothion-d6

Analytical Technique

Expected Results

Absence of signals for methoxy protons (around

1H NMR 3.8 ppm). Aromatic and methyl protons on the
phenyl ring should be observable.
Signals for the deuterated methoxy carbons
13C NMR should appear as multiplets due to C-D
coupling.
A single peak characteristic of
31P NMR

phosphorothioates.

Mass Spectrometry (EI-MS)

Molecular ion (M+) peak at m/z 283.
Characteristic fragmentation pattern with a +6
Da shift for fragments containing the two
methoxy groups compared to unlabeled
Fenitrothion.

Visualization of Workflow and Synthetic Pathway

The following diagrams, generated using the DOT language, illustrate the experimental

workflow and the synthetic pathway for Fenitrothion-d6.
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Step 1: Synthesis of O,0-di(methyl-d3) phosphorochloridothioate

CD30D + Triethylamine in Toluene

Add PSCI3 dropwise

\

Stir at Room Temperature

Y

Filter Triethylamine HCI

v Step 2: Synthesis of Fenitrothion-d6
Crude O,0-di(methyl-d3) i A .
phosphorochloridothioate 3-Methyl-4-nitrophenol + K2CO3 in Acetone

\

»| Add Intermediate 1

Work-up (Extraction & Washing)

\/

Column Chromatography

Pure Fenitrothion-d6
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Caption: Experimental workflow for the two-step synthesis of Fenitrothion-d6.
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Caption: Synthetic pathway for the preparation of Fenitrothion-d6.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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